Benzoylprop-ethyl
Overview
Description
Benzoylprop-ethyl is a chemical compound with the molecular formula C₁₈H₁₇Cl₂NO₃ and a molecular weight of 366.238. This compound was primarily used as a selective herbicide for controlling wild oats in various field crops . it is now considered obsolete .
Mechanism of Action
Target of Action
Benzoylprop-ethyl, also known as FX 2182, is a synthetic compound that was once used as a selective herbicide . Its primary target was wild oats in a variety of field crops
Mode of Action
The mode of action of this compound involves the inhibition of lipid biosynthesis . This disruption in the lipid biosynthesis pathway interferes with the normal growth and development of the target plants, leading to their eventual death.
Pharmacokinetics
It is known that the compound has low aqueous solubility , which could impact its bioavailability and distribution within the environment and organisms.
Result of Action
The primary result of this compound’s action is the selective control of wild oats in various field crops . By inhibiting lipid biosynthesis, the compound disrupts the normal growth and development of these plants, leading to their eventual death.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known, though, that the compound has low aqueous solubility , which could impact its distribution and persistence in different environmental contexts.
Biochemical Analysis
Biochemical Properties
Benzoylprop-ethyl is an extremely weak basic (essentially neutral) compound . Unfortunately, there is limited information available on the specific enzymes, proteins, and other biomolecules that this compound interacts with.
Cellular Effects
Given its previous use as an herbicide, it may have had effects on plant cells, particularly those of wild oats . The specific impacts on cell function, signaling pathways, gene expression, and cellular metabolism are not currently known.
Metabolic Pathways
It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Preparation Methods
Benzoylprop-ethyl can be synthesized through the reaction of benzyl acetate with glutaric anhydride . The process involves the following steps:
Reaction of benzyl acetate with glutaric anhydride: This reaction occurs in an organic solvent, producing an intermediate compound.
Hydrolysis and acidification: The intermediate compound is then hydrolyzed and acidified to yield the final product, this compound.
Chemical Reactions Analysis
Benzoylprop-ethyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol and ether, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzoylprop-ethyl has been used in various scientific research applications, including:
Chemistry: As a chemical reagent and intermediate in organic synthesis.
Biology: In studies related to herbicide action and plant physiology.
Comparison with Similar Compounds
Benzoylprop-ethyl is similar to other arylalanine herbicides, such as:
- Propionic acid, 2-(N-benzoyl-N-(3,4-dichlorophenyl))amino-, ethyl ester
- Ethyl 2-(N-benzoyl-3,4-dichloroanilino)propionate
Compared to these compounds, this compound is unique due to its specific molecular structure and the presence of the ethyl ester group, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(N-benzoyl-3,4-dichloroanilino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-3-24-18(23)12(2)21(14-9-10-15(19)16(20)11-14)17(22)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCGUGMPSUYJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040281 | |
Record name | Benzoylprop-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22212-55-1 | |
Record name | Benzoylprop-ethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22212-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoylprop-ethyl [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoylprop-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOYLPROP-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95764D9P7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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